molecular formula C9H10O3 B568796 3,4-Dimethoxybenzaldehyde-d3 CAS No. 143318-06-3

3,4-Dimethoxybenzaldehyde-d3

Cat. No.: B568796
CAS No.: 143318-06-3
M. Wt: 169.194
InChI Key: WJUFSDZVCOTFON-FIBGUPNXSA-N
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Description

3,4-Dimethoxybenzaldehyde-d3 is a deuterated form of 3,4-Dimethoxybenzaldehyde, where three hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C9H7D3O3, and it has a molecular weight of 169.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Dimethoxybenzaldehyde-d3 typically involves the deuteration of 3,4-Dimethoxybenzaldehyde. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 3,4-Dimethoxybenzaldehyde can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated solvents and catalysts to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pressure settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxybenzaldehyde-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethoxybenzaldehyde-d3 has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybenzaldehyde-d3 primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide a distinct signal that can be used to track the compound’s behavior in various chemical environments. This allows researchers to study reaction mechanisms, molecular interactions, and metabolic pathways with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxybenzaldehyde-d3 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms allows for more precise measurements and tracking of molecular interactions compared to its non-deuterated counterparts .

Properties

IUPAC Name

3-methoxy-4-(trideuteriomethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-6H,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUFSDZVCOTFON-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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